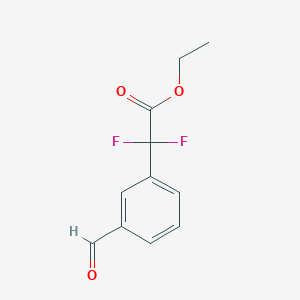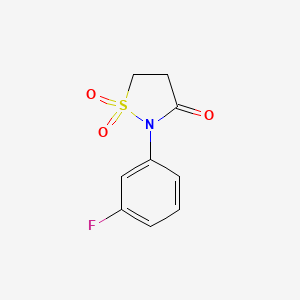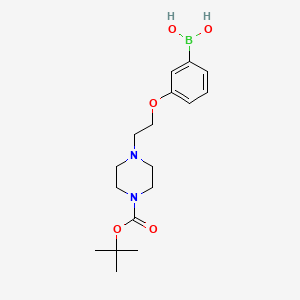
2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one
Overview
Description
2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one, commonly referred to as AMP or AMP1, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of phthalazine, a heterocyclic compound known for its antioxidant, anti-inflammatory, and anti-cancer properties. AMP is a versatile compound that can be used as an intermediate in organic synthesis, a fluorescent probe, and a potential therapeutic agent.
Scientific Research Applications
Synthesis Advancements
4-Aminophthalazin-1(2H)-ones (APOs) are heterocyclic compounds with a variety of biological activities. Traditional synthesis methods for these compounds are complex and lack regioselective substituent introduction. Recent research has focused on palladium-catalyzed cross-coupling with isocyanide insertion, offering a more straightforward approach to produce diversely substituted APOs, including derivatives of 2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one. This method shows advantages over classical methods in terms of efficiency and diversity in the resulting compounds (Vlaar et al., 2013).
Herbicidal Applications
A series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives, closely related to this compound, were designed and synthesized as acetohydroxyacid synthase (AHAS) inhibitors. These compounds exhibited promising enzyme inhibition activity, comparable to known herbicides, and displayed high herbicidal activities against various weeds (Li et al., 2006).
Anticonvulsant Activity
Compounds related to this compound, specifically 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones, have been synthesized and evaluated for anticonvulsant activity. These derivatives showed significant activity against audiogenic seizures in animal models, with some compounds being more active than established noncompetitive AMPA receptor antagonists (Grasso et al., 2000).
Polymer Science
In the field of polymer science, phthalazinone derivatives, including this compound, have been used to synthesize novel polyamides. These polymers are characterized by their solubility in various solvents and high thermal stability, making them suitable for advanced material applications (Cheng et al., 2002).
Antimicrobial Activity
Some derivatives of phthalazin-1(2H)-one have shown notable antimicrobial activity. A study synthesized various polysubstituted phthalazinone derivatives, which were then tested against pathogenic yeasts and filamentous fungi, revealing substantial antifungal properties (Derita et al., 2013).
Properties
IUPAC Name |
2-(2-aminoethyl)-4-methylphthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-9-4-2-3-5-10(9)11(15)14(13-8)7-6-12/h2-5H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCZUIBKPMIARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Bromoacetyl)amino]-N-propylbenzamide](/img/structure/B1531966.png)



![(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531976.png)



![(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531981.png)
![4-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531982.png)
![(2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1531983.png)
![2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride](/img/structure/B1531984.png)
![{4-[Acetyl(methyl)amino]phenoxy}acetic acid](/img/structure/B1531987.png)

